molecular formula C7H2BrClFNO B12335784 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole

5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole

Cat. No.: B12335784
M. Wt: 250.45 g/mol
InChI Key: RXRHWHIGLCGNGF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzoxazole (B165842) Scaffold Research

Research into the benzoxazole scaffold dates back over a century, with initial studies focusing on its synthesis and basic chemical reactivity. The traditional and most common method for synthesizing the benzoxazole core involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.gov Over the years, synthetic methodologies have evolved significantly, with the development of more efficient and versatile protocols utilizing a variety of catalysts and reaction conditions. google.combldpharm.com This has allowed for the creation of extensive libraries of substituted benzoxazoles for biological screening. The recognition of the benzoxazole moiety in natural products with significant biological activities further spurred research in this area. googleapis.com Today, benzoxazole derivatives are integral to the development of new pharmaceuticals and functional materials. mdpi.com

Research Rationale and Scope for 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the known effects of its constituent halogen substituents on the benzoxazole ring. The presence of three different halogens at specific positions suggests a deliberate design to modulate the electronic and steric properties of the molecule.

The synthesis of this compound would likely involve a multi-step process starting from a correspondingly substituted aniline (B41778), a common precursor for benzoxazole synthesis. For instance, a plausible synthetic route could start from a compound like 3-bromo-2-chloro-5-fluoroaniline.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1552012-28-8
Molecular Formula C₇H₂BrClFNO
Molecular Weight 250.45 g/mol
Physical State Not Publicly Available
Melting Point Not Publicly Available
Solubility Not Publicly Available
Spectral Data Not Publicly Available

Overview of Current Research Trends in Substituted Benzoxazole Chemistry

Current research on substituted benzoxazoles is highly focused on their therapeutic applications. Scientists are actively exploring benzoxazole derivatives as potential anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov The design of novel benzoxazole-based compounds often involves the introduction of various substituents to optimize their interaction with specific biological targets. For example, the substitution at the C-2 and C-5 positions has been identified as being particularly important for biological activity. Furthermore, the development of sustainable and efficient synthetic methods for the preparation of these compounds remains an active area of research. bldpharm.com The unique electronic and photophysical properties of benzoxazole derivatives also make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2BrClFNO

Molecular Weight

250.45 g/mol

IUPAC Name

5-bromo-2-chloro-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H2BrClFNO/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H

InChI Key

RXRHWHIGLCGNGF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)OC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloro 6 Fluoro 1,3 Benzoxazole and Its Positional Isomers

Retrosynthetic Analysis and Strategic Disconnections of the Halogenated 1,3-Benzoxazole Core

The foundational approach to synthesizing 1,3-benzoxazoles involves the cyclization of a 2-aminophenol (B121084) with a one-carbon electrophile. A primary retrosynthetic disconnection of the 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole target molecule breaks the C-O and C-N bonds of the oxazole (B20620) ring. This strategy points to two key precursors: a multi-halogenated 2-aminophenol and a suitable C1 building block that can deliver the 2-chloro substituent.

Specifically, for the target compound, the disconnection leads to 2-amino-4-bromo-5-fluorophenol (B576785) and a carbonyl equivalent. While direct condensation to form the 2-chloro derivative is challenging, a more practical approach involves a two-step sequence. First, the 2-aminophenol is cyclized with a reagent like phosgene, triphosgene (B27547), or urea (B33335) to form an intermediate 5-bromo-6-fluoro-1,3-benzoxazol-2(3H)-one . This benzoxazolone is then converted to the final 2-chloro product through a subsequent chlorination step. This strategy offers better control over the introduction of the chlorine atom at the C2 position.

Precursor Synthesis and Reactivity Assessment for Multi-Halogenated Benzoxazoles

The successful synthesis of the target benzoxazole (B165842) is highly dependent on the efficient preparation of its key precursors. The reactivity of these precursors dictates the conditions required for the subsequent cyclization and functionalization steps.

Synthesis of Halogenated 2-Aminophenol Derivatives

The synthesis of the crucial intermediate, 2-amino-4-bromo-5-fluorophenol, can be accomplished through a multi-step sequence starting from commercially available materials. A common strategy involves the electrophilic substitution of a suitably substituted phenol (B47542) or aniline (B41778), followed by functional group manipulations.

One potential pathway begins with the nitration of a fluorophenol. For example, 4-fluorophenol (B42351) can be nitrated to introduce a nitro group, which serves as a precursor to the amine functionality. Subsequent bromination can install the bromine atom at the desired position. The final step involves the reduction of the nitro group to an amine, yielding the target 2-aminophenol. organic-chemistry.org The reduction of nitroarenes is a well-established transformation that can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-based reducing agents like iron in acidic media. organic-chemistry.org

Key Synthetic Steps for Halogenated 2-Aminophenols:

Nitration: Introduction of a nitro group ortho to the hydroxyl group of a phenol.

Halogenation: Electrophilic bromination or fluorination of the aromatic ring. The regioselectivity is directed by the existing substituents.

Reduction: Conversion of the nitro group to an amino group to afford the final 2-aminophenol precursor.

An example of a related synthesis is the preparation of 2-amino-5-bromophenol, which can be achieved by the reduction of 5-bromo-2-nitrophenol (B22722) using sodium bisulfite or by the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. chemicalbook.com Similarly, bromination of 2-fluorophenol (B130384) is a known procedure to obtain 4-bromo-2-fluorophenol. chemicalbook.com These established methods provide a framework for the synthesis of the specifically substituted 2-amino-4-bromo-5-fluorophenol required for the target molecule. nih.gov

Synthesis of Halogenated Carbonyl Compounds for Cyclocondensation

For the synthesis of 2-chlorobenzoxazoles, the "carbonyl" component is typically introduced in a two-stage process. The initial cyclization forms a benzoxazol-2(3H)-one or a benzoxazole-2(3H)-thione, which is then halogenated.

Reagents for Benzoxazolone Formation:

Phosgene and its Equivalents: Phosgene (COCl₂), diphosgene, or triphosgene are highly effective reagents for the cyclization of 2-aminophenols to form benzoxazol-2(3H)-ones. sciforum.net These reactions are typically performed in the presence of a base to neutralize the HCl byproduct.

Urea and Carbonates: Less hazardous alternatives like urea or dialkyl carbonates can also be used for the cyclization, often requiring higher temperatures. sciforum.net

Once the benzoxazolone intermediate (e.g., 5-bromo-6-fluoro-1,3-benzoxazol-2(3H)-one) is formed, it can be converted to the 2-chloro derivative.

Chlorinating Agents:

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent used to convert benzoxazolones to 2-chlorobenzoxazoles, often at elevated temperatures. google.com

Thionyl Chloride (SOCl₂): In the presence of a catalyst like dimethylformamide (DMF), SOCl₂ can effectively chlorinate benzoxazole-2(3H)-thiones to yield 2-chlorobenzoxazoles. chemicalbook.com

Phosphorus Oxychloride (POCl₃): Another common reagent for this transformation.

This two-step approach, involving the formation and subsequent chlorination of a benzoxazolone, is a robust and widely used method for accessing 2-chlorobenzoxazole (B146293) derivatives. google.comgoogle.com

Classical Cyclization Reactions for 1,3-Benzoxazole Formation

The construction of the 1,3-benzoxazole ring is the cornerstone of the synthesis. Several classical methods exist, primarily involving the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.org

Condensation of 2-Aminophenols with Carboxylic Acids and Derivatives

A versatile method for preparing 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or esters. mdpi.com The reaction generally proceeds in two stages: initial N-acylation of the 2-aminophenol to form an o-hydroxy amide intermediate, followed by an acid-catalyzed or thermally induced cyclodehydration to yield the benzoxazole ring.

A modern approach involves the use of triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides, which then react with 2-aminophenols in a cascade reaction involving nucleophilic addition, intramolecular cyclization, and elimination to form 2-substituted benzoxazoles. nih.gov While this method is highly effective for introducing alkyl or aryl groups at the C2 position, the synthesis of 2-halobenzoxazoles typically follows the benzoxazolone route as previously described.

Reaction with Aldehydes and Ketones under Varied Conditions

The condensation of 2-aminophenols with aldehydes is one of the most common and straightforward methods for synthesizing 2-aryl or 2-alkyl benzoxazoles. organic-chemistry.org The reaction mechanism involves the initial formation of a Schiff base (imine) between the amino group of the 2-aminophenol and the aldehyde carbonyl. This intermediate then undergoes an intramolecular cyclization, followed by an oxidation step to form the aromatic benzoxazole ring.

A wide variety of catalysts and reaction conditions have been developed to promote this transformation, enhancing yields and accommodating a broad range of substrates. ijpbs.com These include Brønsted or Lewis acids, transition metal catalysts, and ionic liquids. rsc.org The oxidation step can be facilitated by various oxidants, or in some cases, occurs via air oxidation.

Below is a table summarizing representative examples of this reaction.

2-Aminophenol DerivativeAldehyde/KetoneCatalyst/ConditionsResulting BenzoxazoleYield
2-AminophenolBenzaldehydeFluorophosphoric acid, Ethanol (B145695), RT2-Phenyl-1,3-benzoxazoleHigh
2-Aminophenol4-ChlorobenzaldehydeLAIL@MNP, Solvent-free, 70°C, Sonication2-(4-Chlorophenyl)-1,3-benzoxazoleGood
2-Amino-5-methylphenolAcetophenone (β-diketone)TsOH·H₂O, CuI, Acetonitrile, 80°C2-Benzyl-5-methyl-1,3-benzoxazole89%
2-Amino-4-chlorophenol (B47367)4-MethoxybenzaldehydeBrønsted acidic ionic liquid, 130°C5-Chloro-2-(4-methoxyphenyl)-1,3-benzoxazole94%
2-Aminophenol2-NaphthaldehydeSamarium triflate, Aqueous medium2-(Naphthalen-2-yl)-1,3-benzoxazoleGood

Data sourced from various studies on benzoxazole synthesis. rsc.orgorganic-chemistry.org

Strategies for Introducing the C2-Halogen (Chlorine)

The incorporation of a chlorine atom at the C2 position of the benzoxazole core is a critical step in the synthesis of this compound. This transformation can be achieved through several strategic approaches, either by direct chlorination of a pre-formed benzoxazole ring or by utilizing chlorine-containing precursors during the cyclization process.

One direct method involves the reaction of a substituted 1,3-benzoxazole with a suitable chlorinating agent in the presence of an acid catalyst. For instance, benzoxazoles can be reacted with chlorine gas to yield the corresponding 2-chloro-benzoxazole. google.com The selectivity of this reaction can be controlled; using a molar equivalent of the chlorinating agent leads to monochlorination at the C2 position. A significant excess of the chlorinating agent can result in dichlorination, for example, at the C2 and C6 positions. google.com This process is advantageous for its directness and potential for high yields.

An alternative strategy employs precursors that already contain the chloro-substituent, which is then incorporated into the heterocyclic ring during its formation. The reaction of 2-aminophenols with halogenated nitriles, such as trichloroacetonitrile, provides a direct, non-catalyzed route to 2-chlorinated benzoxazoles in alcoholic solvents. bath.ac.ukscribd.com This method is considered a green chemistry approach as it can proceed without the need for exogenous acids or bases. scribd.com Another pathway involves the transformation of 1,3-benzoxazol-2-ones. These precursors can be converted into 2-chloro-benzoxazoles by reacting them with an excess of phosphorus pentachloride. google.com For example, 6-chloro-benzoxazol-2-one is a precursor for the synthesis of 2,6-dichloro-benzoxazole. google.com

MethodPrecursorReagent(s)Key Features
Direct ChlorinationSubstituted BenzoxazoleChlorinating Agent (e.g., Cl2 gas), Acid CatalystDirect conversion; selectivity can be controlled by stoichiometry. google.com
Cyclization with Halogenated Nitriles2-AminophenolTrichloroacetonitrileGreen, catalyst-free method in alcoholic solvents. bath.ac.ukscribd.com
Transformation of Benzoxazol-2-onesSubstituted 1,3-Benzoxazol-2-onePhosphorus Pentachloride (PCl5)Utilizes readily available benzoxazolone precursors. google.com
Mercapto Group Exchange2-Mercapto-1,3-benzoxazoleChlorinating AgentInvolves the exchange of a mercapto group for chlorine. google.com

Advanced Catalytic Systems in the Synthesis of Halogenated Benzoxazoles

The synthesis of halogenated benzoxazoles has been significantly advanced by the development of sophisticated catalytic systems. Transition metal-catalyzed reactions, particularly those involving oxidative cyclization, offer efficient and selective routes to these valuable heterocyclic compounds. These methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Oxidative Cyclization Reactions

Oxidative cyclization is a powerful strategy that typically involves the formation of C-O and C-N bonds in a single conceptual operation, often with the removal of hydrogen. Transition metal catalysts are pivotal in facilitating these transformations, activating C-H bonds and promoting the key bond-forming steps.

Palladium catalysts are highly versatile and have been extensively used in the synthesis of benzoxazoles through oxidative cyclization. nih.gov These methods often involve the intramolecular dehydrogenative arylation of precursors like O-aryl cyclic vinylogous esters. nih.gov An efficient synthesis of 2-(2′-hydroxyphenyl)benzoxazole has been developed using palladium-mediated oxidative cyclization, showcasing the utility of this approach. researchgate.net

Palladium(II) catalysts, such as palladium(II) acetate, are effective in promoting these reactions, often in the presence of an oxidant like silver carbonate. nih.gov The mechanism can involve a rate-determining C(aryl)-H bond cleavage step. nih.gov Furthermore, palladium-catalyzed methodologies have been developed for the direct C-H alkenylation and alkylation of the benzoxazole core, demonstrating the broad utility of palladium in functionalizing this heterocycle. mdpi.com A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of oxazole derivatives, proceeding through the cascade formation of C-N and C-O bonds. rsc.org

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of benzoxazoles. Copper(II)-catalyzed protocols have been developed that involve a regioselective C-H functionalization followed by C-O bond formation. nih.govcapes.gov.br These reactions can utilize air as the terminal oxidant, making them environmentally attractive. nih.gov The presence of directing groups on the precursors can significantly enhance the reaction's efficacy and selectivity. nih.govcapes.gov.br

Copper-catalyzed methods are applicable to a wide variety of functionalized benzoxazole derivatives. rsc.org For example, the cyclization of 2-aminophenols with β-diketones can be effectively catalyzed by a combination of a Brønsted acid and copper iodide (CuI). organic-chemistry.org This approach tolerates various substituents on the 2-aminophenol ring, including chloro, bromo, and nitro groups. organic-chemistry.org Diversity-oriented synthesis strategies have also employed copper-catalyzed cyclization of Ugi reaction products to afford benzoxazoles in good yields. researchgate.net

Iron-Catalyzed Routes: Iron, being an abundant and environmentally benign metal, has emerged as a valuable catalyst in organic synthesis. nih.gov Iron-catalyzed intramolecular O-arylation provides a practical route to 2-aryl benzoxazoles starting from readily available 2-haloanilines. nih.gov Catalyst systems often involve a combination of an iron salt, such as FeCl3, and a ligand. nih.gov Iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization has been developed as a one-pot regioselective method for preparing 2-arylbenzoxazoles. researchgate.net Additionally, an in situ generated Fe/S catalyst has been shown to efficiently catalyze the redox condensation of o-nitrophenols with acetophenones to yield 2-benzoylbenzoxazoles. rsc.org

Zirconium-Catalyzed Routes: Zirconium catalysts, particularly zirconium(IV) chloride (ZrCl4), have been successfully employed in the one-pot synthesis of benzoxazoles. bohrium.compulisichem.com This method typically involves a multicomponent reaction between catechols, aldehydes, and an ammonium (B1175870) source like ammonium acetate, using oxygen as the oxidant. pulisichem.comresearchgate.net The protocol is noted for its mild conditions, high yields, and tolerance for a wide range of functional groups, allowing for late-stage functionalization. bohrium.comresearchgate.net The low toxicity and high stability of zirconium catalysts make them promising for green and large-scale synthesis. pulisichem.comconsensus.app

The proposed mechanism for the zirconium-catalyzed reaction involves the chelation of catechol to zirconium, followed by the formation of an imine-phenol intermediate and subsequent cyclization. pulisichem.com

Ruthenium-Catalyzed Strategies: Ruthenium catalysts have been effectively used for the regioselective halogenation of 2-arylbenzo[d]oxazoles. researchgate.netrsc.org For instance, ruthenium-catalyzed halogenation with N-halosuccinimide can occur selectively at the C7-position of the benzoxazole ring. researchgate.netrsc.org Mechanistic studies suggest that this C7-halogenation may proceed through a single-electron-transfer (SET) radical process. researchgate.netrsc.org Ruthenium complexes have also been used to catalyze the synthesis of 2-substituted benzoxazoles from o-aminophenol and alcohols, a reaction that proceeds with the evolution of hydrogen gas. koreascience.kr

Rhodium-Catalyzed Strategies: Rhodium catalysts provide complementary regioselectivity in the halogenation of 2-arylbenzo[d]oxazoles, directing the halogenation to the ortho-position of the 2-aryl substituent. researchgate.netrsc.org This ortho-selective halogenation is believed to proceed through a redox-neutral SN2-type mechanism. researchgate.netrsc.org The differing selectivity between ruthenium and rhodium catalysis offers a powerful tool for the controlled synthesis of specifically halogenated benzoxazoles. researchgate.net Rhodium carbene chemistry has also been explored for the synthesis of oxazole carboxylates and phosphonates, where the choice of rhodium catalyst dramatically influences the regioselectivity of the cyclization. nih.gov

The following table summarizes the key features of these advanced catalytic systems.

Catalyst MetalReaction TypeKey Features
Palladium Oxidative Cyclization / C-H FunctionalizationHigh versatility; effective for intramolecular arylation; can be paired with copper. nih.govresearchgate.netrsc.org
Copper Regioselective C-H Functionalization / C-O FormationCost-effective; can use air as the terminal oxidant; good functional group tolerance. nih.govorganic-chemistry.org
Iron Intramolecular O-Arylation / Domino ReactionsEnvironmentally benign; useful in one-pot procedures; effective for redox condensation. nih.govresearchgate.netrsc.org
Zirconium One-Pot Multicomponent ReactionMild, green protocol; high yields; excellent functional group tolerance; suitable for large-scale synthesis. bohrium.compulisichem.com
Ruthenium Regioselective C7-HalogenationSite-selective functionalization of the benzoxazole core; proceeds via a proposed radical mechanism. researchgate.netrsc.org
Rhodium Regioselective ortho-HalogenationComplements Ruthenium by directing halogenation to the 2-aryl substituent; redox-neutral mechanism. researchgate.netrsc.org

Organocatalytic and Brønsted Acidic Ionic Liquid-Promoted Syntheses

The synthesis of benzoxazoles has been significantly advanced by the use of organocatalysts and Brønsted acidic ionic liquids (BAILs), which offer metal-free and often milder reaction conditions. rsc.org BAILs, in particular, have garnered attention for their dual role as both solvent and catalyst, exhibiting strong acidic characters that effectively promote the condensation–aromatization of o-aminophenols with aldehydes or acyl chlorides. nih.govbohrium.com

A notable example is the use of a reusable Brønsted acidic ionic liquid gel (BAIL gel), created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). nih.govacs.org This heterogeneous catalyst demonstrates high efficiency for the synthesis of various benzoxazoles under solvent-free conditions. nih.govresearchgate.net The reaction of a substituted 2-aminophenol with an appropriate aldehyde or acyl chloride in the presence of a catalytic amount of the BAIL gel (e.g., 1 mol%) at elevated temperatures can produce the desired benzoxazole in high yields. nih.govacs.org For instance, reactions involving halogenated precursors like 2-amino-4-chlorophenol have been shown to proceed smoothly, indicating the suitability of this method for producing complex halogenated benzoxazoles. acs.org

These BAILs avoid the technical problems associated with mineral acids and simplify product work-up. nih.gov The gelled form of the ionic liquid allows for easy separation from the reaction mixture by centrifugation and subsequent reuse without significant loss of activity. acs.org

Table 1: Representative Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst Note: This table presents data for the general synthesis of benzoxazoles to illustrate the efficacy of the method.

Reactant 1 (1 mmol) Reactant 2 (1 mmol) Catalyst (mol%) Temperature (°C) Time (h) Yield (%) Citation
2-Aminophenol Benzaldehyde BAIL Gel (1.0) 130 5 98 acs.org
2-Amino-4-methylphenol Benzaldehyde BAIL Gel (1.0) 130 5 94 acs.org
2-Amino-4-chlorophenol Benzaldehyde BAIL Gel (1.0) 130 5 92 acs.org
2-Aminophenol 4-Chlorobenzaldehyde BAIL Gel (1.0) 130 5 95 acs.org

Nanocatalyst Applications in Benzoxazole Formation

Nanocatalysis has emerged as a highly effective approach in organic synthesis, offering advantages such as high surface-area-to-volume ratio, increased reactivity, and often, facile catalyst recovery. researchgate.netrsc.org For benzoxazole synthesis, various nanocatalysts have been developed that promote the necessary cyclization reactions under milder conditions and with greater efficiency than traditional catalysts. researchgate.netrsc.org

Magnetic nanoparticles (MNPs), such as Fe3O4, functionalized with an acidic group (e.g., Fe3O4@SiO2-SO3H) or supporting an ionic liquid, serve as powerful, heterogeneous catalysts. ajchem-a.comresearchgate.netajchem-a.com These catalysts are particularly advantageous due to their simple separation from the reaction mixture using an external magnet, allowing for straightforward product purification and catalyst recycling. researchgate.netajchem-a.com For example, Fe3O4@SiO2-SO3H nanoparticles have been used for the solvent-free synthesis of 2-arylbenzoxazoles via the condensation of 2-aminophenol and various aromatic aldehydes, achieving high yields at moderate temperatures (50 °C). ajchem-a.comajchem-a.com

Other nanocatalysts explored for this transformation include:

Nano SnO2: An efficient and benign catalyst for the condensation of 2-aminophenol with aldehydes in ethanol at room temperature. ias.ac.in

Copper(II) oxide nanoparticles: Used for the intramolecular cyclization of o-bromoaryl derivatives. jocpr.com

Palladium complexes on dendronized polymers: These have been used for benzoxazole synthesis at 50 °C in ethanol, using air as the oxidant. nih.gov

The use of nanocatalysts aligns with the principles of green chemistry by enabling lower catalyst loading, reducing reaction times, and facilitating the reuse of the catalyst. researchgate.net

Catalyst Reusability and Efficiency in Multi-Step Synthesis

A key metric for a sustainable catalytic process is the ability to recover and reuse the catalyst without a significant drop in performance. This is crucial for reducing costs and minimizing chemical waste. Many modern catalytic systems for benzoxazole synthesis are designed with this principle in mind.

Heterogeneous Catalysts: Solid-supported catalysts, including the BAIL gels and nanocatalysts mentioned previously, are inherently easier to separate from the reaction medium. scispace.com The Fe3O4@SiO2-SO3H nanocatalyst, for instance, can be magnetically separated and reused multiple times with only a slight decrease in its catalytic activity. ajchem-a.comajchem-a.com Similarly, the BAIL gel catalyst has been shown to be reusable for at least five consecutive runs, maintaining a high yield (e.g., 89% yield after the fifth run). nih.govacs.org

Ionic Liquids: While homogeneous in some applications, task-specific ionic liquids can be immobilized on solid supports like silica (B1680970) or magnetic nanoparticles to facilitate recovery. nih.gov This approach combines the high activity of the ionic liquid with the practical advantages of a heterogeneous system.

Metal Complexes: Palladium complexes supported on polymers have been reused for up to five cycles with minimal degradation in catalytic activity. nih.gov Magnetically recoverable copper catalysts have also been developed and reused for six to eight successive runs with little reduction in catalytic performance. researchgate.net

Table 2: Catalyst Reusability in Benzoxazole Synthesis Note: This table provides representative examples from the literature on general benzoxazole synthesis.

Catalyst Separation Method Number of Runs Final Yield (%) Citation
Brønsted Acidic Ionic Liquid (BAIL) Gel Centrifugation 5 89 nih.govacs.org
Fe3O4@SiO2-SO3H Nanoparticles External Magnet 5 83 researchgate.net
LAIL@MNP (Ionic liquid on Fe3O4) External Magnet 5 73 researchgate.net
Palladium on Dendronized Polymer Filtration 5 >80 (approx.) nih.gov
Montmorillonite KSF Clay Filtration 3 High (unspecified) nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of synthetic methodologies. nih.gov For a molecule like this compound, applying these principles involves selecting environmentally benign solvents, utilizing energy-efficient reaction activation methods, and designing pathways that maximize atom economy. nih.gov

Solvent-Free and Aqueous Reaction Media

One of the most impactful green chemistry strategies is the reduction or elimination of volatile organic solvents (VOCs). Many modern methods for benzoxazole synthesis have successfully adopted solvent-free (neat) conditions or replaced traditional organic solvents with water. rsc.org

Solvent-Free Reactions: The synthesis of benzoxazoles using BAIL gels, Fe3O4@SiO2-SO3H nanocatalysts, or silica-supported sodium hydrogen sulphate can often be performed under solvent-free conditions, typically by heating a mixture of the reactants and the catalyst. nih.govajchem-a.comscispace.com This approach not only eliminates solvent waste but can also accelerate reaction rates and simplify product isolation. scispace.com The "grindstone" method, where solid reactants are ground together with a catalyst (like SrCO3) at room temperature, represents another effective solvent-free technique. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. An efficient one-step synthesis of benzoxazole-2-thiols has been described using water as the reaction medium. rsc.org While the synthesis of the 2-chloro-benzoxazole core typically involves different precursors, the development of water-tolerant catalytic systems is a key area of green chemistry research applicable to this synthesis.

Microwave and Ultrasound-Assisted Synthetic Protocols

Alternative energy sources like microwave irradiation and ultrasound have proven to be powerful tools for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.neteurekaselect.comresearchgate.net

Microwave-Assisted Synthesis: Microwave heating is characterized by the efficient and direct transfer of energy to polar molecules in the reaction mixture, resulting in rapid temperature increases. eurekaselect.commdpi.com This technique has been extensively applied to benzoxazole synthesis. For example, the condensation of 2-aminophenols with carboxylic acids or aldehydes can be completed in minutes under microwave irradiation, whereas conventional methods might take several hours. jocpr.comscienceandtechnology.com.vn Protocols using deep eutectic solvents as catalysts under microwave irradiation have also been developed, further enhancing the green credentials of the synthesis. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.netuniv.kiev.ua This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. univ.kiev.ua The synthesis of benzoxazoles using magnetic ionic liquid nanocatalysts has been shown to be highly efficient under solvent-free sonication, with reactions completing in as little as 30 minutes. researchgate.net This method is particularly attractive for producing halogenated and fluorinated heterocyclic compounds. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave/Ultrasound Methods Note: Examples are for general benzoxazole synthesis to illustrate the efficiency gains.

Reaction Method Conditions Time Yield (%) Citation
2-aminophenol + benzaldehyde Conventional Reflux 3 h 18 scienceandtechnology.com.vn
2-aminophenol + benzaldehyde Microwave 120 °C, I2/K2CO3, solvent-free 10 min 67-90 scienceandtechnology.com.vn
2-aminophenol + benzaldehyde Ultrasound 70 °C, LAIL@MNP, solvent-free 30 min up to 90 researchgate.net
2-aminophenol + carboxylic acid Conventional High Temp, long time Hours Moderate jocpr.com
2-aminophenol + carboxylic acid Microwave Solvent-free Minutes High jocpr.com

Atom-Economical and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com Reactions with high atom economy, such as additions and cycloadditions, are preferred as they minimize the generation of byproducts and waste. nih.govprimescholars.com

In the context of synthesizing this compound, atom-economical strategies would favor synthetic routes that build the molecule through condensation or cyclization reactions where the only byproduct is a small, benign molecule like water or HCl.

The most common and direct route to the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or acyl chloride.

Condensation with Aldehydes: The reaction of a substituted 2-aminophenol with an aldehyde, followed by oxidative cyclization, forms the benzoxazole ring and water. This is a highly atom-economical process. researchgate.net

Condensation with Acyl Chlorides: The reaction with an acyl chloride precursor is also direct, typically generating HCl as a byproduct, which must be neutralized.

Solid-Phase Organic Synthesis (SPOS) of Benzoxazole Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the generation of diverse libraries of heterocyclic compounds, including benzoxazoles. This methodology utilizes a solid support, typically a polymer resin, to which the initial reactant is anchored. The subsequent chemical transformations are carried out in a stepwise manner, with excess reagents and by-products being easily removed by filtration and washing. This approach simplifies purification and allows for the automation of the synthetic process.

The general strategy for the solid-phase synthesis of benzoxazoles often commences with the immobilization of a suitably functionalized precursor, such as an aminophenol, onto a resin. The synthesis then proceeds through a series of reactions, including acylation, and culminates in a cyclization step to form the benzoxazole ring, followed by cleavage from the solid support to yield the final product.

While the principles of SPOS are broadly applicable, the synthesis of a specifically substituted compound like this compound on a solid support presents unique challenges. The selection of the solid support and the linking strategy must be compatible with the reagents and reaction conditions required to introduce the halogen substituents and build the benzoxazole core. The chemical inertness of the resin is paramount to prevent side reactions with the often-reactive halogenating agents.

Table 1: Key Steps in a General Solid-Phase Synthesis of Benzoxazole Scaffolds

StepDescriptionKey Considerations
1. Resin Functionalization The solid support (e.g., polystyrene resin) is functionalized with a suitable linker.Linker must be stable to the subsequent reaction conditions and allow for clean cleavage of the final product.
2. Substrate Anchoring The initial building block, typically a substituted 2-aminophenol, is attached to the linker on the resin.Efficient coupling is necessary to ensure a high loading capacity.
3. Acylation The anchored aminophenol is acylated with a carboxylic acid or its derivative.A wide range of acylating agents can be used to introduce diversity at the 2-position of the benzoxazole.
4. Cyclization The acylated intermediate undergoes intramolecular cyclization to form the benzoxazole ring. This is often promoted by acid catalysis or thermal conditions.The conditions must be optimized to ensure complete cyclization without degradation of the product or the resin.
5. Cleavage The final benzoxazole product is cleaved from the solid support.The cleavage cocktail must be chosen carefully to avoid decomposition of the target molecule.

The application of SPOS to the synthesis of this compound would likely involve the use of a pre-halogenated aminophenol precursor. The sequential introduction of the bromo, chloro, and fluoro groups onto the aromatic ring while attached to the solid support would require careful optimization of reaction conditions to control regioselectivity and prevent unwanted side reactions.

Chemo- and Regioselectivity in the Synthesis of Halogenated 1,3-Benzoxazoles

The synthesis of polysubstituted aromatic compounds, such as this compound, is a significant challenge in organic chemistry, with chemo- and regioselectivity being paramount concerns. The precise placement of multiple, different halogen atoms on the benzoxazole scaffold requires a carefully designed synthetic strategy.

Chemo- and Regioselectivity in Halogenation:

The introduction of bromine, chlorine, and fluorine onto the benzene (B151609) ring of the benzoxazole precursor must be controlled to obtain the desired isomer. The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming halogen.

Fluorine: Often introduced early in the synthesis due to the harsh conditions typically required for fluorination. Electrophilic fluorinating agents can be employed, but their regioselectivity can be influenced by steric and electronic factors.

Chlorine and Bromine: These halogens are typically introduced via electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). The regiochemical outcome of these reactions is governed by the activating and directing effects of the other substituents on the aromatic ring.

A plausible synthetic approach to control the regiochemistry could involve a multi-step sequence starting with a pre-functionalized aniline or phenol. For instance, starting with a fluorinated aminophenol allows for subsequent, more controlled halogenations. The order of introduction of the halogens is critical. For example, the synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, involved a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to achieve the desired substitution pattern. researchgate.net

Table 2: Factors Influencing Chemo- and Regioselectivity in the Synthesis of Halogenated Benzoxazoles

FactorInfluence on SynthesisExample Strategy
Directing Effects of Substituents The position of incoming electrophiles (halogens) is directed by existing groups on the aromatic ring (e.g., hydroxyl, amino, other halogens).Starting with a precursor where the directing effects of the substituents favor the desired halogenation pattern.
Steric Hindrance Bulky substituents can block access to certain positions on the ring, influencing the regioselectivity of halogenation.Utilizing blocking groups that can be removed later in the synthesis to direct halogenation to a specific position.
Reaction Conditions Temperature, solvent, and the choice of halogenating agent and catalyst can significantly impact the chemo- and regioselectivity.Optimization of reaction conditions for each halogenation step to maximize the yield of the desired isomer.
Order of Halogen Introduction The sequence in which the different halogens are introduced can be critical for achieving the correct substitution pattern.A retro-synthetic analysis can help determine the optimal order of reactions.

The synthesis of this compound would necessitate a thorough understanding of these principles to navigate the complex interplay of electronic and steric effects and to achieve the desired arrangement of the three different halogen atoms on the benzoxazole core.

Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production of a complex molecule like this compound introduces a host of new challenges. Scalability is not merely about increasing the volume of reactants; it requires a comprehensive re-evaluation of the entire synthetic process to ensure it is safe, efficient, cost-effective, and environmentally sustainable.

Key Scalability Considerations:

Cost of Goods (CoG): The cost of starting materials, reagents, solvents, and catalysts becomes a major factor at scale. Expensive reagents that are feasible for small-scale synthesis may be economically prohibitive for industrial production.

Process Safety: Reactions that are manageable in a laboratory fume hood may pose significant safety risks on a larger scale. Exothermic reactions, the use of hazardous reagents, and the generation of toxic by-products must be carefully managed.

Process Robustness and Efficiency: The synthetic route must be robust and reproducible, consistently delivering the product in high yield and purity. Each step needs to be optimized to minimize reaction times and maximize throughput.

Work-up and Purification: Isolation and purification of the final product can be a major bottleneck in large-scale synthesis. Methods like column chromatography, which are common in the lab, are often impractical for large quantities. Crystallization, distillation, and extraction are preferred methods at scale.

Waste Management: The environmental impact of the synthesis is a critical consideration. The amount and type of waste generated must be minimized, and methods for recycling solvents and catalysts should be explored.

Table 3: Comparison of Laboratory-Scale vs. Industrial-Scale Synthesis

AspectLaboratory-Scale SynthesisIndustrial-Scale Production
Primary Goal Proof of concept, synthesis of small quantities for research.Cost-effective, safe, and efficient production of large quantities.
Reagent Choice Often based on reactivity and availability in small quantities, cost is a secondary concern.Driven by cost, safety, and availability in bulk.
Purification Methods Column chromatography is common.Crystallization, distillation, and extraction are preferred.
Safety Considerations Managed within a laboratory setting.Requires extensive process safety management and engineering controls.
Waste Disposal Handled on a small scale.A major logistical and environmental consideration requiring a comprehensive waste management strategy.

The successful scale-up of the synthesis of this compound would depend on a thorough optimization of the synthetic route, with a strong emphasis on process safety, economic viability, and environmental responsibility.

Functionalization and Derivatization Strategies for 5 Bromo 2 Chloro 6 Fluoro 1,3 Benzoxazole

Carbon-Hydrogen (C-H) Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new functional groups onto heterocyclic scaffolds, offering an atom-economical alternative to traditional cross-coupling approaches that require pre-functionalized starting materials. nih.govnih.gov

C2-Functionalization via Directed C-H Activation

The C2 position of the benzoxazole (B165842) ring is particularly amenable to direct functionalization through C-H activation, a process often facilitated by palladium catalysis. researchgate.net Research has demonstrated that palladium(II)-N-heterocyclic carbene (NHC) complexes are effective catalysts for the direct arylation of benzoxazoles with aryl bromides. researchgate.net This methodology allows for the regioselective formation of C-C bonds at the C2 position. The general mechanism involves the coordination of the benzoxazole to the metal center, followed by C-H bond cleavage to form a cyclometalated intermediate, which then undergoes further reaction with the coupling partner. mdpi.com

While specific studies on 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole are not prevalent, the extensive research on related benzoxazoles provides a strong basis for predicting its reactivity. The C-H bond at the C2 position is the most likely site for activation due to the electronic nature of the benzoxazole ring system.

Table 1: Examples of Palladium-Catalyzed C2-Arylation of Benzoxazoles

Benzoxazole Derivative Aryl Halide Catalyst System Yield (%)
Benzoxazole Phenyl bromide Pd(II)-NHC complex High
Benzoxazole Various aryl bromides Pd(II)-NHC complex Moderate to High
Thiazoles Aryl bromides Pd(II)-NHC complex Moderate to High

This table is generated based on findings from related studies and is for illustrative purposes. researchgate.net

ortho-Halogenation Strategies on 2-Aryl Benzoxazoles

The introduction of halogen atoms onto the aryl substituent of 2-aryl benzoxazoles can be achieved with high regioselectivity using transition metal catalysis. rsc.orgresearchgate.net Rhodium and ruthenium complexes have been shown to direct the halogenation to the ortho-position of the 2-aryl ring. rsc.orgresearchgate.net For instance, rhodium-catalyzed halogenation with N-halosuccinimide proceeds selectively at the ortho-position. rsc.orgresearchgate.net This directed approach is crucial for synthesizing precursors for further functionalization.

In some cases, chlorination has been observed to occur on the benzo ring of the benzoxazole moiety through an electrophilic substitution process rather than a ligand-directed ortho-functionalization. nih.gov This highlights the importance of catalyst and substrate control in achieving the desired regioselectivity.

Cross-Coupling Reactions of Halogenated Benzoxazoles

The presence of bromo and chloro substituents on the this compound core makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures. ncsu.edu

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between organohalides and boronic acids or esters. rsc.orgresearchgate.netnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org In the context of this compound, the bromo substituent at the C5 position is expected to be more reactive than the chloro substituent at the C2 position, allowing for selective functionalization.

Studies on other halogenated heterocycles, such as aminopyrazoles, have demonstrated the successful application of Suzuki-Miyaura coupling for the introduction of aryl, heteroaryl, and styryl groups. researchgate.netnih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions like dehalogenation. researchgate.netnih.gov

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions of Halogenated Heterocycles

Halogenated Heterocycle Boronic Acid/Ester Catalyst System Yield (%)
Halogenated aminopyrazoles Aryl, heteroaryl, styryl boronic acids/esters XPhos Pd G2/XPhos Good to Excellent
ortho-bromoanilines Benzyl, alkyl, aryl, alkenyl, heteroaromatic boronic esters CataXCium A Pd G3 Good
5-bromo-1,2,3-triazine (Hetero)aryl boronic acids PdCl2(dppf) Up to 97%

This table is compiled from data on related heterocyclic systems to demonstrate the potential of the reaction. rsc.orgresearchgate.netuzh.chnih.gov

Heck and Sonogashira Coupling for Olefination and Alkynylation

The Heck reaction provides a means to introduce olefinic groups by coupling the organohalide with an alkene in the presence of a palladium catalyst and a base. rsc.org The Sonogashira coupling, on the other hand, allows for the introduction of alkyne moieties through the reaction of the organohalide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Both reactions are expected to proceed preferentially at the C5-bromo position of this compound. These methods are invaluable for extending the carbon framework of the molecule and introducing functionalities for further transformations or for their intrinsic properties in materials science applications.

Negishi and Stille Coupling Applications

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govorganic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The Stille coupling utilizes an organotin reagent as the coupling partner with an organohalide, also catalyzed by palladium.

These coupling methods offer alternative strategies for the functionalization of this compound, providing access to a broad range of derivatives that may not be accessible through other cross-coupling reactions. The choice between Negishi and Stille coupling often depends on the desired substrate scope and the tolerance of specific functional groups.

C-N and C-O Cross-Coupling for Amine and Ether Introduction

The bromine atom at the C5 position of this compound is the primary target for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce C-N bonds. This selectivity arises because the C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl or C-F bonds. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with a wide range of primary or secondary amines. Similarly, C-O cross-coupling reactions can be utilized to introduce ether linkages by coupling the aryl bromide with alcohols or phenols, often requiring a copper or palladium catalyst.

The efficiency of these transformations allows for the synthesis of diverse libraries of 5-substituted benzoxazole derivatives. The choice of ligand is critical and can significantly influence reaction yield and scope. For instance, bulky electron-rich phosphine ligands are commonly used to facilitate the catalytic cycle. While specific studies on this compound are not extensively detailed, the principles are well-established from work on other aryl halides, including structurally related N-heterocycles like triazines. researchgate.netnih.govuzh.chresearchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling Type Reagents Catalyst/Ligand Product Type
C-N Coupling Primary/Secondary Amine, Base (e.g., NaOtBu) Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos) 5-Amino-2-chloro-6-fluoro-1,3-benzoxazole derivative

| C-O Coupling | Alcohol/Phenol (B47542), Base (e.g., Cs₂CO₃) | Pd or Cu Catalyst, Ligand | 5-Alkoxy/Aryloxy-2-chloro-6-fluoro-1,3-benzoxazole derivative |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Reactivity of Bromine and Fluorine Substituents

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of aryl halides typically follows the order F > Cl > Br > I. This trend is counterintuitive when considering leaving group ability in other substitution reactions like Sₙ2. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. stackexchange.comnih.govmasterorganicchemistry.com

Fluorine's high electronegativity strongly polarizes the C-F bond, creating a significant partial positive charge on the carbon atom, making it more susceptible to nucleophilic attack. wyzant.com Furthermore, the strong inductive electron-withdrawing effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of this crucial step. stackexchange.com Therefore, for this compound, the fluorine atom at the C6 position is the most likely site for SNAr, especially given its position ortho and para to the electron-withdrawing oxazole (B20620) ring system, which further activates the ring towards nucleophilic attack.

Introduction of Diverse Nucleophiles

The activated nature of the benzoxazole ring system allows for SNAr reactions with a variety of nucleophiles. The substitution of the C6-fluoro substituent can be achieved using common nucleophiles such as alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form secondary or tertiary amines). These reactions are fundamental in modifying the electronic and biological properties of the molecule. For example, the introduction of piperazine (B1678402) moieties via SNAr at a fluoro-substituted position is a common strategy in medicinal chemistry to enhance solubility or target specific receptors. nih.gov

Table 2: Examples of Nucleophiles for SₙAr on the C6-Fluoro Position

Nucleophile Reagent Example Product Functional Group
Alkoxide Sodium methoxide (B1231860) (NaOMe) Methoxy
Thiolate Sodium thiophenoxide (NaSPh) Phenylthio
Amine Piperazine Piperazinyl

| Hydroxide (B78521) | Potassium hydroxide (KOH) | Hydroxyl |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the deactivating nature of the substituents. The fused oxazole ring, along with the two halogen atoms (bromine and fluorine), are all electron-withdrawing groups that deactivate the benzene ring towards attack by electrophiles. masterorganicchemistry.com

While halogens are typically ortho, para-directors, the strong deactivation of the ring system means that forcing conditions (e.g., strong acids, high temperatures) would be required for reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation. youtube.com The only available positions for substitution are C4 and C7. The directing effects of the existing substituents would need to be carefully considered to predict the regiochemical outcome, which would likely result in a mixture of products. Given the electron-deficient nature of the substrate, such reactions are generally not the preferred method for functionalization.

Manipulation of the C2-Chloro Substituent

Nucleophilic Displacement of Chlorine

The chlorine atom at the C2 position of the benzoxazole ring is highly activated towards nucleophilic displacement. This position is part of an azomethine group within the heterocyclic ring, making the C2-Cl bond susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone for the synthesis of 2-substituted benzoxazoles. rsc.orgnih.govnih.gov

The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the C2 carbon, followed by the elimination of the chloride ion. This pathway allows for the straightforward introduction of various functional groups. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thioalkyl-benzoxazoles, respectively. This method is highly efficient and provides direct access to a vast array of derivatives with potential applications in materials science and medicinal chemistry. nih.govmdpi.comresearchgate.net

Table 3: Nucleophilic Displacement at the C2-Position

Nucleophile Reagent Example Resulting C2-Substituent
Amine Aniline (B41778) -NHPh
Alcohol Ethanol (B145695) -OEt

| Thiol | Thiophenol | -SPh |

Reduction and Other Transformations

The benzoxazole core, along with its halogen substituents, presents multiple sites for reduction. The chloro group at the 2-position is susceptible to nucleophilic substitution, which can be considered a form of reduction if the incoming group is less electronegative. More direct reduction of the heterocyclic ring or the halogen-carbon bonds would likely require catalytic hydrogenation or the use of strong reducing agents. The specific conditions for such transformations on this compound have not been detailed in the available literature.

Derivatization at the Bromine and Fluorine Positions (C5 and C6)

The bromine at C5 and the fluorine at C6 offer distinct opportunities for derivatization, primarily through cross-coupling reactions or the formation of organometallic intermediates. The higher reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed reactions would typically allow for selective functionalization at the C5 position.

Strategic Dehalogenation and Subsequent Functionalization

Strategic dehalogenation could potentially be achieved through methods such as catalytic hydrogenation or the use of specific reducing agents. Selective removal of one halogen over the others would depend on the chosen reaction conditions. Following dehalogenation, the newly formed C-H bond could be a site for subsequent C-H activation and functionalization, although this is a more complex, multi-step strategy. No specific studies demonstrating this approach on this compound have been found.

Formation of Organometallic Intermediates for Further Coupling

The generation of organometallic species is a powerful method for creating new carbon-carbon and carbon-heteroatom bonds.

Lithiation: The bromine at C5 could potentially undergo lithium-halogen exchange by treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting aryllithium species could then be quenched with various electrophiles to introduce a wide range of functional groups.

Grignard Reagents: Formation of a Grignard reagent at the C5 position by reacting with magnesium metal is another plausible route. This organomagnesium intermediate would be a versatile nucleophile for reactions with aldehydes, ketones, nitriles, and other electrophiles.

No specific experimental data for the formation of these organometallic intermediates from this compound has been reported in the searched literature.

Multi-Component Reactions (MCRs) Incorporating this compound as a Component

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. Given its multiple reactive sites, this compound could theoretically participate in MCRs. For instance, if an organometallic intermediate were formed, it could act as one component in a palladium-catalyzed MCR. However, there are no documented examples of this compound being used as a building block in any multi-component reactions.

Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 2 Chloro 6 Fluoro 1,3 Benzoxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton, carbon, and fluorine signals and to establish the connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding halogen substituents and the fused oxazole (B20620) ring. The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms, as well as the benzoxazole (B165842) core, will generally lead to a downfield shift of the proton signals.

The proton at position 4 (H-4) and the proton at position 7 (H-7) will exhibit distinct chemical shifts and coupling patterns. The fluorine atom at position 6 will couple with both H-4 and H-7, leading to doublet of doublets or more complex multiplets. The coupling constants will provide valuable information about the relative positions of these atoms. Specifically, the ortho coupling between H-4 and the fluorine at C-6 (⁴JHF) is typically larger than the meta coupling between H-7 and the fluorine at C-6 (³JHF).

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.50 - 7.80d⁴JHF = ~2-4 Hz
H-77.30 - 7.60d³JHF = ~7-9 Hz

Note: Predicted values are based on typical chemical shifts for substituted benzoxazoles and related aromatic compounds.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. This compound has seven carbon atoms in its core structure, and each will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts will be influenced by the attached heteroatoms and halogen substituents.

The carbon atom at position 2 (C-2), being part of the oxazole ring and bonded to a chlorine atom and a nitrogen atom, is expected to be significantly deshielded and appear far downfield. The carbons directly bonded to bromine (C-5) and fluorine (C-6) will also show characteristic chemical shifts and will exhibit coupling with the fluorine atom. The magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) is a key diagnostic tool for assigning the fluorinated carbon and its neighbors. Carbons C-3a and C-7a are quaternary carbons involved in the ring fusion and will have chemical shifts typical for such systems.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2150 - 155-
C-3a140 - 145~5-10
C-4110 - 115~4-8
C-5115 - 120~20-25
C-6155 - 160~240-260
C-7100 - 105~25-30
C-7a145 - 150~10-15

Note: Predicted values are based on data for halogenated benzoxazoles and established substituent effects.

The ¹⁹F NMR spectrum is a simple yet highly informative experiment for fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom at position 6. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal will be a doublet of doublets due to coupling with the ortho proton (H-7) and the meta proton (H-4). The magnitudes of these coupling constants are consistent with those observed in ¹H NMR.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-6-110 to -130dd³JFH = ~7-9 Hz, ⁴JFH = ~2-4 Hz

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on typical shifts for fluoroaromatic compounds.

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a cross-peak between H-4 and H-7 if there were a significant through-bond coupling, which is unlikely in this case due to their separation. However, long-range COSY experiments might reveal smaller couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals of H-4 and H-7 to their corresponding ¹³C signals, C-4 and C-7.

NOESY experiments provide information about the spatial proximity of nuclei, regardless of their through-bond connectivity. In the case of this compound, a NOESY spectrum could show a cross-peak between the fluorine atom at C-6 and the protons at C-5 and C-7, confirming their close spatial relationship. This can be particularly useful in confirming the regiochemistry of the substituents on the benzene ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₂BrClFNO), the molecular ion peak in the HRMS spectrum would provide a very precise mass-to-charge ratio (m/z). This experimentally determined mass can be compared to the calculated exact mass to confirm the molecular formula.

The isotopic pattern of the molecular ion will be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the heterocyclic ring. The fragmentation of this compound might involve the initial loss of a bromine or chlorine radical, followed by further fragmentation of the benzoxazole core.

Table 4: Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M]⁺ (C₇H₂⁷⁹Br³⁵ClFNO)⁺249.9043
[M+2]⁺251.9020
[M+4]⁺253.8991

Note: The table shows the expected exact masses for the major isotopic peaks of the molecular ion.

By integrating the data from these advanced NMR and HRMS methodologies, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological studies.

Accurate Mass Determination for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a fundamental technique for the confirmation of the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₂BrClFNO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Isotopes Used for Exact Mass Calculation

Element Isotope Mass (amu)
Carbon ¹²C 12.000000
Hydrogen ¹H 1.007825
Bromine ⁷⁹Br 78.918337
Chlorine ³⁵Cl 34.968853
Fluorine ¹⁹F 18.998403
Nitrogen ¹⁴N 14.003074

The calculated monoisotopic mass for C₇H₂⁷⁹Br³⁵ClFNO is 248.9002 amu .

Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive cluster of peaks for the molecular ion. The expected isotopic distribution for the molecular ion [M]⁺ is shown in the table below.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ion m/z (approx.) Relative Intensity (%)
[C₇H₂⁷⁹Br³⁵ClFNO]⁺ 249 100
[C₇H₂⁸¹Br³⁵ClFNO]⁺ 251 97.3
[C₇H₂⁷⁹Br³⁷ClFNO]⁺ 251 32.0

The presence of this unique isotopic pattern provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. While specific experimental data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of related compounds.

The fragmentation of benzoxazoles typically involves the cleavage of the oxazole ring. A common fragmentation pathway is the loss of CO, followed by the loss of HCN. For halogenated compounds, the loss of halogen radicals is also a prominent fragmentation route. A proposed fragmentation pathway for this compound is as follows:

Loss of a chlorine radical: The molecular ion could lose a chlorine radical to form a fragment ion at m/z 214.

Loss of a bromine radical: Alternatively, the loss of a bromine radical would result in a fragment ion at m/z 170.

Cleavage of the oxazole ring: The benzoxazole ring can undergo cleavage, potentially losing a molecule of carbon monoxide (CO), leading to further fragmentation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for the identification of functional groups and the elucidation of molecular structure.

Identification of Key Functional Groups and Bond Stretches

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the benzoxazole ring and the carbon-halogen bonds.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group/Bond Vibrational Mode Expected Wavenumber (cm⁻¹)
C=N (benzoxazole) Stretching 1630 - 1570
C-O-C (benzoxazole) Asymmetric Stretching 1270 - 1200
Aromatic C=C Stretching 1600 - 1450
Aromatic C-H Stretching 3100 - 3000
C-F Stretching 1250 - 1000
C-Cl Stretching 800 - 600

The benzoxazole ring itself has a set of characteristic vibrations. The C=N stretching vibration is typically observed in the region of 1630-1570 cm⁻¹. The C-O-C asymmetric stretching of the oxazole ring is expected to appear around 1270-1200 cm⁻¹.

Analysis of Halogen-Containing Vibrations

The presence of three different halogens (bromine, chlorine, and fluorine) will give rise to distinct vibrational modes. The C-F stretching vibration is typically strong in the IR spectrum and appears in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration is found at lower wavenumbers, generally in the 800-600 cm⁻¹ range. The C-Br stretching vibration is observed at even lower frequencies, typically between 600 and 500 cm⁻¹. The identification of these bands can confirm the presence of the respective halogens attached to the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. Although no crystal structure has been reported for this compound, the molecular geometry can be inferred from the structures of related benzoxazole derivatives.

Elucidation of Molecular Conformation and Geometry

Based on the crystal structures of other substituted benzoxazoles, the benzoxazole ring system in this compound is expected to be essentially planar. The bond lengths and angles within the benzoxazole core are anticipated to be consistent with those of a fused aromatic heterocyclic system.

Table 4: List of Chemical Compounds Mentioned

Compound Name

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-H···X interactions)

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific studies detailing the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, such as halogen bonding or C-H···X (where X represents a halogen or other electronegative atom) interactions, cannot be provided at this time.

While the molecular structure of this compound, featuring bromine, chlorine, and fluorine atoms, suggests a high potential for engaging in significant halogen bonding and other non-covalent interactions, empirical data from single-crystal X-ray diffraction studies are required for a definitive analysis. Such studies would elucidate the precise arrangement of molecules in the solid state, providing insights into the geometry and strength of any intermolecular contacts that govern the crystal lattice.

For context, studies on other halogenated benzoxazole and related heterocyclic systems have demonstrated the important role of these interactions in directing molecular assembly. For instance, investigations into other brominated organic compounds have identified Br···Br contacts and C-H···Br hydrogen bonds as key features in their supramolecular architecture. Similarly, the presence of chlorine and fluorine atoms would be expected to contribute to a complex network of electrostatic and dispersion forces. However, without experimental data for the title compound, any discussion of its specific intermolecular interactions remains speculative.

Table 1: Potential Intermolecular Interactions for this compound

Interaction Type Potential Donor/Acceptor Atoms Status
Halogen Bonding Br, Cl Not experimentally confirmed
C-H···O Aromatic C-H, Benzoxazole O Not experimentally confirmed
C-H···N Aromatic C-H, Benzoxazole N Not experimentally confirmed
C-H···Halogen Aromatic C-H, Br, Cl, F Not experimentally confirmed

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphism or co-crystallization of this compound found in the current scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. The investigation of polymorphism for this compound would require systematic screening of crystallization conditions, followed by characterization of any resulting solid forms using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Similarly, co-crystallization, which involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid, has not been explored for this benzoxazole derivative. Such studies could potentially be used to modify the physicochemical properties of the compound. The exploration of these solid-state phenomena is contingent upon the initial successful crystallization and structural determination of the parent compound.

Table 2: Compound Names Mentioned

Compound Name

Theoretical and Computational Chemistry of 5 Bromo 2 Chloro 6 Fluoro 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its electronic energy and wave function. From these fundamental outputs, a wealth of information regarding molecular geometry, electronic structure, reactivity, and spectroscopic properties can be derived. For a molecule like 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole, these calculations can elucidate the effects of its unique combination of halogen substituents on the benzoxazole (B165842) core.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wave function. nih.gov It offers a good balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like substituted benzoxazoles. researchgate.nettandfonline.com A typical DFT study on this compound would involve geometry optimization to find the most stable arrangement of its atoms, followed by calculations of its electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO acts as the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. rsc.org

Illustrative Data for FMO Analysis of a Substituted Benzoxazole

Property Illustrative Energy (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -1.8 Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the ESP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen, nitrogen, fluorine, and chlorine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the bromine atom due to its size and polarizability, highlighting sites for nucleophilic attack. The ESP surface provides a comprehensive picture of how the molecule would interact with other polar molecules or ions.

Beyond the visual ESP map, DFT calculations can quantify the charge distribution through various atomic charge population analysis schemes (e.g., Mulliken, Natural Bond Orbital - NBO). These methods assign a partial charge to each atom in the molecule. For this compound, this analysis would quantify the electron-withdrawing effects of the halogen substituents. It is expected that the F, Cl, O, and N atoms would carry significant negative charges, while the carbon atoms attached to them would bear positive charges.

Bond order analysis, often performed using NBO methods, calculates the number of chemical bonds between pairs of atoms. This helps to understand the nature of the bonding (single, double, triple) and the degree of electron delocalization within the aromatic and heterocyclic rings of the benzoxazole system.

Illustrative Atomic Charges for this compound

Atom Illustrative Partial Charge (a.u.)
O(1) -0.45
C(2) +0.30
N(3) -0.35
C(4) +0.10
C(5) -0.05
C(6) +0.15
C(7) -0.10
Br(8) -0.02
Cl(9) -0.12

Reactivity Prediction and Site Selectivity Analysis

Computational chemistry provides powerful tools for predicting where a molecule is most likely to react. By analyzing the electronic structure, one can determine the most probable sites for electrophilic and nucleophilic attack.

Fukui functions and local softness indices are reactivity descriptors derived from DFT that can pinpoint the most reactive atoms within a molecule. For this compound, these calculations would likely indicate that the electron-rich nitrogen and oxygen atoms are potential sites for protonation or interaction with electrophiles. The analysis would also identify which of the carbon atoms on the benzene (B151609) ring is most susceptible to substitution reactions, guided by the directing effects of the bromo and fluoro substituents. The ESP surface analysis complements this, as the most electron-rich regions are prime candidates for electrophilic attack.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are highly effective at predicting various types of molecular spectra, which can be used to confirm the structure of a synthesized compound or to interpret experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, these calculations would predict the specific resonance frequencies for each unique hydrogen and carbon atom. The predicted shifts would be influenced by the local electronic environment of each nucleus, which is heavily affected by the electronegativity of the adjacent halogen atoms.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in an Infrared (IR) spectrum. DFT calculations can predict these frequencies with good accuracy. The analysis would identify characteristic vibrational modes, such as C-H, C-F, C-Cl, C-Br, C=N, and C-O stretching and bending vibrations, providing a theoretical IR spectrum that can be compared with experimental results for structural verification.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy. nih.gov These calculations would yield the primary absorption wavelengths (λmax) and the corresponding oscillator strengths. The analysis would also identify the nature of the electronic transitions, such as π → π* or n → π*, which are characteristic of the conjugated benzoxazole system.

Illustrative Predicted Spectroscopic Data

Spectrum Parameter Illustrative Predicted Value
¹³C NMR Chemical Shift (C attached to F) ~150-160 ppm
¹H NMR Chemical Shift (Aromatic H) ~7.0-8.0 ppm
IR C=N Stretch ~1650 cm⁻¹
IR C-F Stretch ~1250 cm⁻¹

Reaction Mechanism Elucidation through Computational Modeling

No specific computational studies detailing the reaction mechanisms involving this compound were identified in the available literature. Research in this area would typically involve quantum chemical calculations to map out the potential energy surface of a reaction, providing insights into the most likely pathways.

Transition State Identification and Energy Barrier Calculations

There are no published data on the identification of transition states or the calculation of energy barriers for reactions involving this compound. Such calculations are fundamental to understanding reaction kinetics and predicting the feasibility of chemical transformations.

Solvent Effects on Reaction Pathways

The influence of different solvents on the reaction pathways of this compound has not been computationally modeled in any publicly accessible research. Solvent models are crucial for accurately simulating chemical reactions in solution, as the solvent can significantly impact the stability of reactants, intermediates, and transition states.

Catalytic Cycle Simulations for Metal-Catalyzed Reactions

Simulations of catalytic cycles for metal-catalyzed reactions involving this compound are not available in the scientific literature. These simulations are vital for understanding the role of catalysts in facilitating reactions and for the design of more efficient catalytic systems.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies of this compound were found. MD simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions.

Conformational Flexibility and Dynamics in Solution

There is no available research on the conformational flexibility and dynamics of this compound in solution. This type of study would reveal how the molecule changes its shape and moves in a solvent environment.

Interactions with Solvent Molecules

Specific details on the interactions between this compound and various solvent molecules, as determined through molecular dynamics simulations, are not documented in published research. Understanding these interactions is key to predicting solubility and reactivity.

Structure-Based Molecular Design Principles

Structure-based molecular design leverages the three-dimensional structural information of a hypothetical target macromolecule to design ligands with high affinity and specificity. For this compound, this involves understanding its potential interactions within a simulated biological environment.

Computational docking is a pivotal tool for predicting the preferred orientation of a molecule when bound to a target. In the case of this compound, docking studies would be employed to investigate its hypothetical binding modes within the active site of a selected protein. These studies can provide insights into the non-covalent interactions that govern the stability of the ligand-protein complex.

The process typically involves preparing the 3D structure of this compound and a target protein, followed by the use of docking algorithms to explore various binding poses. The results are then scored based on the predicted binding affinity. For instance, the presence of bromine, chlorine, and fluorine atoms on the benzoxazole core suggests the potential for halogen bonding, a significant interaction in molecular recognition.

A hypothetical docking study of this compound into a protein active site could reveal key interactions, as illustrated in the table below.

Interaction TypePotential Interacting Residues (Hypothetical)Atom(s) Involved in this compound
Halogen BondingElectron-rich amino acids (e.g., Asp, Glu, Ser)Bromine, Chlorine, Fluorine
Pi-Pi StackingAromatic amino acids (e.g., Phe, Tyr, Trp)Benzoxazole ring system
Hydrophobic InteractionsAliphatic amino acids (e.g., Ala, Val, Leu, Ile)Benzene ring
Dipole-Dipole InteractionsPolar amino acids (e.g., Asn, Gln)Oxygen and Nitrogen atoms in the oxazole (B20620) ring

These predicted interactions provide a rational basis for the structural modification of this compound to enhance its hypothetical binding affinity.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its interaction with a specific target. A pharmacophore model for a series of benzoxazole derivatives could be developed based on their structural features and hypothetical binding modes.

For this compound, a pharmacophore model would likely include features such as:

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the oxazole ring.

Halogen Bond Donors: The bromine, chlorine, and fluorine substituents.

Aromatic Ring: The fused benzene ring.

This model can then be used to screen virtual compound libraries to identify other molecules with similar pharmacophoric features, or to guide the design of new derivatives with improved theoretical binding properties. Ligand-target interaction profiling would further refine this by mapping the specific interactions observed in docking simulations to the pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their hypothetical activities. chalcogen.ro These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with desired properties. chalcogen.ro

For a series of benzoxazole derivatives including this compound, a QSAR model could be developed using various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies. The presence of electron-withdrawing halogens in this compound would significantly influence these properties.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A hypothetical QSAR equation might take the form:

Predicted Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The development of a robust QSAR model would allow for the virtual screening and optimization of benzoxazole derivatives for a specific hypothetical application, thereby streamlining the design process. chalcogen.ro

Advanced Applications and Future Directions for 5 Bromo 2 Chloro 6 Fluoro 1,3 Benzoxazole

Integration into Complex Molecular Architectures and Hybrid Systems

The trifecta of halogen atoms on the 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole scaffold makes it a highly versatile component for constructing sophisticated molecular architectures. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective, stepwise chemical modifications. For instance, the carbon-bromine bond is often more susceptible to cross-coupling reactions (like Suzuki or Stille couplings) than the more robust carbon-chlorine and carbon-fluorine bonds. This hierarchy enables the precise integration of this benzoxazole (B165842) unit into larger organic polymers, dendrimers, or hybrid organic-inorganic systems.

By leveraging these selective reactions, researchers can append other functional moieties—such as chromophores, liquid crystal mesogens, or bioactive groups—to the benzoxazole core. This capability allows for the development of multifunctional materials where the benzoxazole unit imparts specific electronic or structural properties to the larger assembly.

Exploration as a Scaffold in Material Science

The inherent properties of the benzoxazole ring system, combined with the modulating effects of its halogen substituents, make it a prime candidate for applications in materials science. The electron-withdrawing nature of the halogen atoms can significantly influence the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical factor in designing materials for electronic devices.

Benzoxazole derivatives are known for their fluorescent properties. The rigid, planar structure of the fused ring system facilitates efficient light emission. The presence and nature of halogen substituents can tune the photophysical properties, including absorption and emission wavelengths, quantum yield, and photostability. Fluorine substitution, in particular, is a common strategy to enhance the performance of materials for optoelectronic applications. mdpi.com While direct studies on this compound are limited, related fluorinated benzoxazoles have been successfully employed as fluorescent probes for sensing metal cations and pH changes. nih.gov This suggests that derivatives of this compound could be developed into highly sensitive optical materials.

The tunable electronic properties of halogenated benzoxazoles make them attractive for use in Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine-containing groups is a known strategy to modify molecular orientation and improve the electron-transporting properties of materials used in OLEDs. acs.org By incorporating this compound into host or emitter layers, it may be possible to achieve efficient and stable light emission, potentially in the blue region of the spectrum, which remains a challenge in OLED technology.

Furthermore, the benzoxazole core contains nitrogen and oxygen atoms that can act as binding sites for metal ions. This characteristic has been exploited to create benzoxazole-based fluorescent sensors. nih.govresearchgate.net Functionalized derivatives of this compound could be designed to selectively detect specific ions, with the quenching or enhancement of fluorescence serving as the signaling mechanism. nih.govrsc.org

Table 1: Potential Applications in Material Science

Application Area Potential Role of this compound Key Structural Features
Optoelectronics Core for fluorescent dyes and markers Benzoxazole fluorophore, halogen tuning effects
OLEDs Component in emitter or electron-transport layers Electron-withdrawing halogens, rigid core

| Sensors | Scaffold for chemosensors for metal ions or pH | N/O heteroatoms for binding, fluorescent signaling |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. Halogen atoms, particularly bromine and chlorine, are effective participants in "halogen bonding"—a directional interaction between a halogen atom and a Lewis base. The presence of three different halogens on this compound provides a rich platform for directing self-assembly.

The distinct electronic nature of bromine, chlorine, and fluorine allows for the potential formation of multiple, specific halogen bonds of varying strengths. This could be used to guide the assembly of molecules into predictable one-, two-, or three-dimensional networks. Such controlled self-assembly is crucial for creating crystalline organic materials with tailored electronic properties or for designing molecular sieves and porous frameworks.

Development of Novel Functional Materials Based on Halogenated Benzoxazoles

The true potential of this compound lies in its use as a versatile starting material for a new generation of functional materials. The ability to selectively functionalize the three halogen positions opens up a vast chemical space for creating novel derivatives. For example, one halogen could be replaced to attach the molecule to a polymer backbone, while another is used to tune its optical properties, and the third remains to direct crystal packing. This "platform" approach is a powerful strategy in modern materials design. Research on poly(benzoxazole imide)s derived from related benzoxazole structures has demonstrated that incorporating this moiety can lead to polymers with excellent thermal stability and mechanical properties. rsc.org

Future Research Opportunities and Challenges in Synthesis and Functionalization

The realization of the advanced applications discussed above hinges on overcoming key challenges in the synthesis and functionalization of this compound.

Challenges:

Regioselective Synthesis: Developing scalable and high-yield synthetic routes to produce this specific isomer without contamination from other halogenation patterns is a primary challenge.

Selective Functionalization: Achieving selective chemical modification at one halogen site without disturbing the others requires the development of highly specific reaction conditions (e.g., catalysts, reagents). This is particularly difficult given the similar reactivity of bromine and chlorine in some cross-coupling reactions.

Process Scale-Up: Transitioning synthetic methods from laboratory-scale to industrial production can be complex, especially for multi-step processes involving halogenated intermediates. google.comresearchgate.net

Future Opportunities:

Combinatorial Materials Science: Using automated synthesis platforms to rapidly create libraries of derivatives by modifying each halogen position with different functional groups. This would allow for high-throughput screening of materials for specific applications like OLEDs or sensors.

Computational Modeling: Employing quantum chemical calculations to predict the electronic, optical, and self-assembly properties of new derivatives before their synthesis, thereby guiding experimental efforts.

Bioactive Materials: Exploring the biological activity of derivatives, as the benzoxazole scaffold is a well-known pharmacophore found in numerous bioactive compounds. nih.govresearchgate.net

Table 2: Research and Development Outlook

Area Challenges Opportunities
Synthesis - Control of regioselectivity- High-yield industrial processes - Development of novel catalytic systems- Green chemistry approaches
Functionalization - Achieving selective C-Br vs. C-Cl reactivity- Protecting group strategies - Creating diverse libraries of materials- Post-assembly modification

| Applications | - Lack of specific performance data- Device integration and stability | - Discovery of novel fluorescent probes- Design of next-gen OLED materials- Exploration in medicinal chemistry |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.